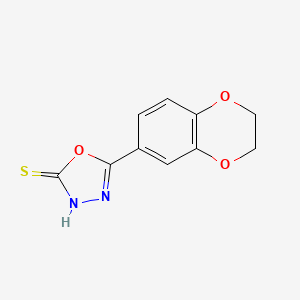

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both benzodioxane and oxadiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl hydrazine with carbon disulfide and an appropriate acid chloride to form the oxadiazole ring . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like lithium hydride (LiH) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines or other reduced derivatives.

Substitution: Thioethers or other substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol. It has been shown to exhibit significant activity against various bacterial strains. For instance, research indicated that derivatives of this compound demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in pharmaceutical formulations.

1.2 Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Its ability to scavenge free radicals and reduce oxidative stress makes it a candidate for formulations aimed at preventing oxidative damage in biological systems. In vitro studies have demonstrated that it can protect cellular components from oxidative injury.

1.3 Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be useful in treating conditions characterized by chronic inflammation.

Materials Science

2.1 Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research indicates that composites containing this compound exhibit improved performance characteristics compared to conventional materials.

2.2 Sensor Development

The compound's electronic properties have led to its application in the development of sensors. Its ability to interact with various analytes makes it suitable for creating sensitive detection systems for environmental monitoring and safety applications.

Environmental Science

3.1 Environmental Remediation

this compound has shown potential in environmental remediation efforts. Its chemical reactivity allows it to participate in reactions that can degrade pollutants in soil and water systems. Studies indicate that it can effectively break down certain organic contaminants.

3.2 Photodegradation Studies

Research into the photodegradation of this compound reveals its stability under UV light exposure, which is crucial for applications in photochemical processes aimed at pollutant degradation.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and Staphylococcus aureus strains. |

| Study B | Antioxidant | Showed significant free radical scavenging activity in vitro. |

| Study C | Polymer Chemistry | Enhanced mechanical properties in polymer composites compared to controls. |

| Study D | Environmental Remediation | Effective degradation of phenolic compounds in contaminated water sources. |

Wirkmechanismus

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and activity . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid: Similar structure but with an isoxazole ring instead of an oxadiazole ring.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-{4-[(3-pyridinylmethyl)amino]-1H-pyrazol-5-yl}-1,3,4-oxadiazole: Contains a pyrazole ring in addition to the oxadiazole ring.

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both benzodioxane and oxadiazole moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .

Biologische Aktivität

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological properties of this compound, summarizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3S, with a molecular weight of approximately 246.27 g/mol. The compound features a benzodioxane moiety fused with an oxadiazole ring and a thiol group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) of various derivatives against different bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.03 |

| This compound | Mycobacterium tuberculosis | 0.5 |

| Other derivatives | Escherichia coli | 1.56 |

These results indicate that the compound exhibits potent antibacterial activity comparable to traditional antibiotics like isoniazid .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The IC50 values for these compounds were found to be significantly lower than those for standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For example, they have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives in the context of their biological activity:

- Study Design : Researchers synthesized a series of oxadiazole compounds and evaluated their effects on human cancer cell lines.

- Findings : The study revealed that certain substitutions on the oxadiazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells. For example, compounds with halogen substitutions exhibited greater potency than their non-substituted counterparts .

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDYPZUCHJLKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.